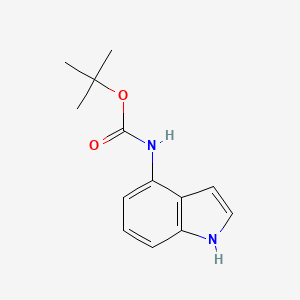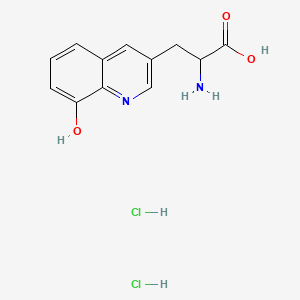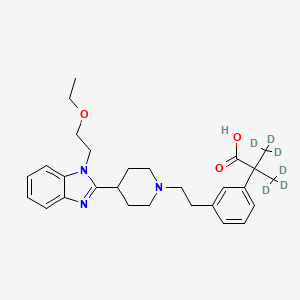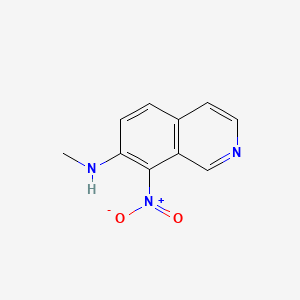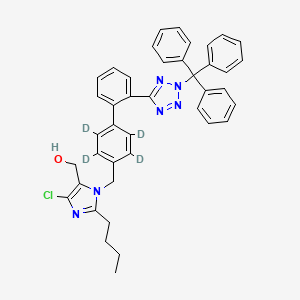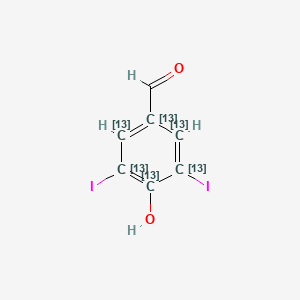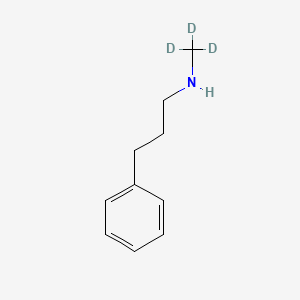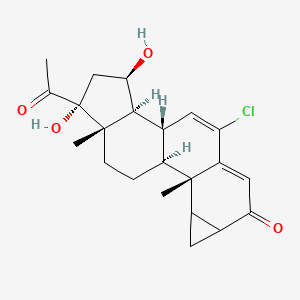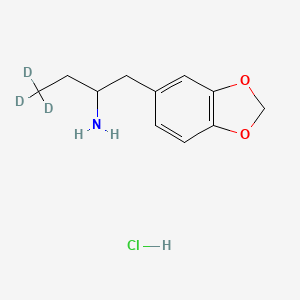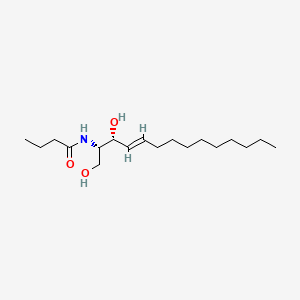
(1S,4aS,10aR)-1-hydroxy-1,4a-dimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis :
- Baker, Knox, and Rogers (1991) described the synthesis of phenanthrenone precursors, including compounds structurally similar to the query compound, which are used in the structural study of cardiotonic steroids and Erythrophleum alkaloids (Baker, Knox, & Rogers, 1991).
Photochemistry Studies :
- Hardikar, Warren, and Thamattoor (2015) investigated the photochemical behavior of a compound structurally related to the query compound, revealing insights into its reactivity under light exposure (Hardikar, Warren, & Thamattoor, 2015).
Antimicrobial Activities :
- Zhao et al. (2018) isolated new phenanthrenes from Juncus effusus, similar in structure to the query compound, and evaluated their antifungal and antibacterial activities (Zhao et al., 2018).
Chemical Synthesis and Modifications :
- Various researchers have worked on the synthesis of phenanthrene derivatives, exploring different chemical modifications and their effects. This includes the work of Nicolaides, Varella, and Awad (1993) on synthesizing phenanthro[9,10-d]oxazoles from related compounds (Nicolaides, Varella, & Awad, 1993).
Pharmacological and Biological Evaluation :
- Bús et al. (2020) focused on the synthesis of phenanthrene derivatives for their potential pharmacological activities, particularly examining their antiproliferative activities on human cancer cell lines (Bús et al., 2020).
Materials Science Applications :
- Liu et al. (2017) synthesized rosin derivatives structurally related to the query compound for use in enhancing the properties of soybean-oil based thermosets, demonstrating the compound's potential in material sciences (Liu et al., 2017).
Mechanism of Action
Target of Action
The primary targets of the compound “19-Nor-4-hydroxyabieta-8,11,13-trien-7-one” are intricate cellular signaling cascades implicated in carcinogenesis . These targets play a crucial role in the regulation of cell growth and differentiation.
Mode of Action
The compound operates by selectively manipulating these cellular signaling cascades . This selective manipulation results in changes to the normal functioning of these pathways, which can lead to the inhibition of carcinogenesis.
Biochemical Pathways
The affected biochemical pathways are those involved in cell growth and differentiation. The compound’s action on these pathways can lead to downstream effects such as the inhibition of cell proliferation and the induction of apoptosis .
Pharmacokinetics
It is known that the compound is extracted from the heartwood of pinus yunnanensis , suggesting that it may be lipophilic and could have good absorption and distribution characteristics
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and the induction of apoptosis . These effects are primarily due to the compound’s interaction with cellular signaling cascades involved in carcinogenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “19-Nor-4-hydroxyabieta-8,11,13-trien-7-one”. For instance, the compound’s stability may be affected by storage conditions . It is recommended to store the compound at -20°C for long-term use The compound’s efficacy may also be influenced by factors such as the presence of other compounds, pH, and temperature
properties
IUPAC Name |
(1S,4aS,10aR)-1-hydroxy-1,4a-dimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-12(2)13-6-7-15-14(10-13)16(20)11-17-18(15,3)8-5-9-19(17,4)21/h6-7,10,12,17,21H,5,8-9,11H2,1-4H3/t17-,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQFIYQNKVSVGM-QRVBRYPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@]([C@@H]3CC2=O)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



